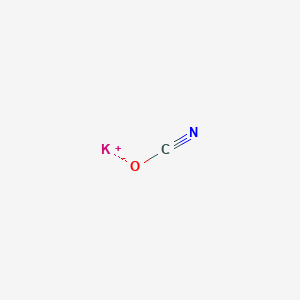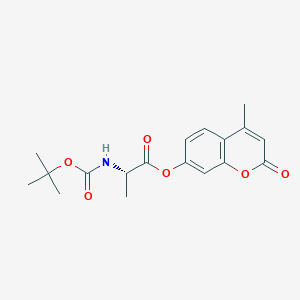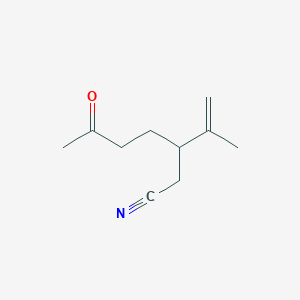
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI), also known as EDDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. EDDP is a thioether derivative of methadone, a synthetic opioid that is commonly used for pain management and opioid addiction treatment. EDDP has been found to have similar properties to methadone, including its ability to bind to opioid receptors in the brain.
Mécanisme D'action
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) binds to opioid receptors in the brain, which are responsible for modulating pain perception and reward pathways. By binding to these receptors, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can produce analgesic and euphoric effects similar to those of other opioids. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a lower affinity for these receptors compared to other opioids, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to produce similar biochemical and physiological effects to other opioids, including analgesia, sedation, and respiratory depression. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been found to have a slower onset and longer duration of action compared to other opioids, which may make it useful for certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in lab experiments is its lower abuse potential compared to other opioids. This may make it a safer alternative for researchers who need to study the effects of opioids on the brain and body. However, Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has also been found to have a lower potency compared to other opioids, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). One area of interest is the development of new opioid medications based on the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI). Researchers are exploring ways to modify the structure of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) to improve its safety and efficacy profiles. Another area of interest is the study of the long-term effects of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) on the brain and body. Researchers are investigating whether Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has any potential for addiction or other adverse effects with prolonged use. Finally, researchers are exploring the potential use of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) in combination with other medications for pain management and opioid addiction treatment.
Méthodes De Synthèse
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) can be synthesized through a multi-step process involving the reaction of methadone with various reagents. One common method involves the reaction of methadone with sulfur in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) as a thioether derivative of methadone. Other methods involve the use of different reagents or catalysts, but the overall process is similar.
Applications De Recherche Scientifique
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used in various research applications due to its ability to bind to opioid receptors in the brain. One area of research has been the development of new opioid medications with improved safety and efficacy profiles. Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) has been used as a starting point for the development of new opioid compounds that have shown promise in preclinical studies.
Propriétés
Numéro CAS |
135339-79-6 |
|---|---|
Nom du produit |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo-(9CI) |
Formule moléculaire |
C10H12NS |
Poids moléculaire |
178.28 g/mol |
InChI |
InChI=1S/C10H12NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
AMOMXNIQELZEKP-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)/C(=C/C1=CC=CC=C1)/[S] |
SMILES |
CN(C)C(=CC1=CC=CC=C1)[S] |
SMILES canonique |
CN(C)C(=CC1=CC=CC=C1)[S] |
Synonymes |
Ethyl, 2-(dimethylamino)-1-phenyl-2-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)








![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
